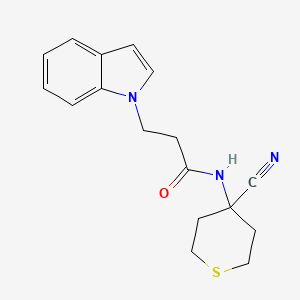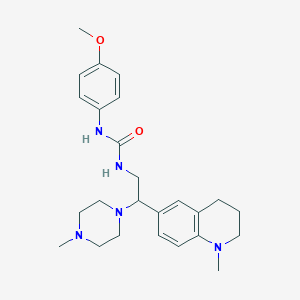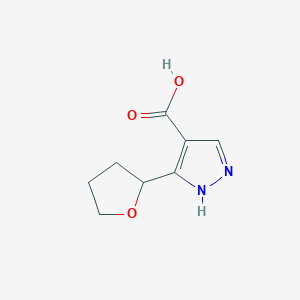
N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamide, also known as indothiazinone, is a small molecule that has been widely used in scientific research for its unique biological properties. This molecule is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate the activity of many cellular signaling pathways. Indothiazinone has been shown to have a wide range of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism Of Action
Indothiazinone exerts its biological effects through the inhibition of PTPs. PTPs are enzymes that remove phosphate groups from tyrosine residues on proteins, thereby regulating their activity. Inhibition of PTPs by N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene leads to increased phosphorylation of tyrosine residues on signaling proteins, resulting in altered cellular signaling pathways. This can lead to a wide range of effects on cellular processes, including changes in gene expression, cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Indothiazinone has been shown to have a wide range of biochemical and physiological effects on cells. In cancer cells, N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene has been shown to inhibit cell proliferation and induce apoptosis, potentially through the regulation of signaling pathways involved in cell cycle control and survival. In immune cells, N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene has been shown to modulate cytokine production and T cell activation, suggesting potential applications in immunotherapy. In neurons, N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene has been shown to enhance synaptic plasticity and memory formation, potentially through the regulation of tyrosine phosphorylation of signaling proteins involved in synaptic transmission.
Advantages And Limitations For Lab Experiments
One of the key advantages of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene as a research tool is its specificity for PTPs. This allows for the selective inhibition of specific PTPs involved in cellular processes of interest. Additionally, N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene has been shown to have low toxicity in vitro, making it a useful tool for studying cellular processes without confounding effects of cytotoxicity. However, one limitation of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene is its relatively low solubility in water, which can limit its use in certain experimental settings. Additionally, the effects of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene on cellular processes may be context-dependent, and further research is needed to fully understand the mechanisms underlying its biological effects.
Future Directions
Future research on N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene and related compounds will likely focus on several key areas. One area of interest is the development of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene as a potential anticancer agent. Further studies are needed to determine the efficacy of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene in preclinical models of cancer, as well as to optimize its pharmacological properties for clinical use. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene on cellular processes, including its effects on specific PTPs and signaling pathways. Finally, the development of new derivatives of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene with improved solubility and specificity for specific PTPs may help to expand its utility as a research tool.
Synthesis Methods
The synthesis of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene involves the reaction of 4-cyanothiophenol and 1H-indole-3-carboxaldehyde in the presence of a Lewis acid catalyst. The resulting product is then treated with propionyl chloride to form the final compound, N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamide. The yield of this reaction is typically around 50-60%, and the purity of the final product can be increased through recrystallization.
Scientific Research Applications
Indothiazinone has been used in a wide range of scientific research applications, including cancer research, immunology, and neuroscience. One of the key areas of research has been the role of PTPs in cancer development and progression. Indothiazinone has been shown to inhibit the activity of several PTPs that are overexpressed in cancer cells, leading to decreased cell proliferation and increased apoptosis. This has led to interest in the development of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene and related compounds as potential anticancer agents.
properties
IUPAC Name |
N-(4-cyanothian-4-yl)-3-indol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c18-13-17(7-11-22-12-8-17)19-16(21)6-10-20-9-5-14-3-1-2-4-15(14)20/h1-5,9H,6-8,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIASICAELJDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)CCN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2644304.png)



![N-(3,4-dimethoxyphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2644309.png)
![ethyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2644310.png)
![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2644312.png)
![3,4,5-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2644313.png)

![3-methyl-2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2644315.png)
![2-(benzylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2644319.png)

![5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2644324.png)
